N-benzylnorlitebamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

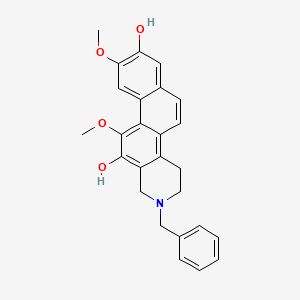

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-benzyl-9,11-dimethoxy-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol |

InChI |

InChI=1S/C26H25NO4/c1-30-23-13-20-17(12-22(23)28)8-9-19-18-10-11-27(14-16-6-4-3-5-7-16)15-21(18)25(29)26(31-2)24(19)20/h3-9,12-13,28-29H,10-11,14-15H2,1-2H3 |

InChI Key |

ITXWZNATGXDCEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC3=C4CCN(CC4=C(C(=C3C2=C1)OC)O)CC5=CC=CC=C5)O |

Origin of Product |

United States |

Scientific Research Applications

N-benzylnorlitebamine is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by comprehensive data and insights from relevant case studies.

Antiparasitic Activity

A notable application of this compound is its antiparasitic properties. Research has demonstrated that compounds similar to this compound exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a study identified a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with one compound showing an effective concentration (EC50) of 0.001 μM in vitro. This compound also demonstrated oral bioavailability and significant efficacy in an animal model, curing 2 out of 3 mice infected with Trypanosoma brucei when administered at 50 mg/kg for four days .

Antimicrobial and Anticancer Properties

This compound has also been evaluated for its antimicrobial and anticancer activities. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit antimicrobial effects against pathogens such as Mycobacterium tuberculosis. The synthesis and characterization of these derivatives revealed promising results, with some compounds demonstrating significant inhibitory action on vital mycobacterial enzymes .

Pharmacological Research

Further applications include its role in pharmacological research aimed at understanding the mechanisms of action of similar compounds. The World Anti-Doping Agency (WADA) funds projects that explore the pharmacology of prohibited substances, including derivatives like this compound. Such research is crucial for developing new detection methods for performance-enhancing drugs in sports .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound ID | EC50 (μM) | Oral Bioavailability | Efficacy in Mouse Model |

|---|---|---|---|

| Compound 73 | 0.001 | Yes | Cured 2/3 mice |

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound ID | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | 20 | 0.5 μg/mL |

| Compound B | 25 | 0.3 μg/mL |

Case Study: Efficacy Against Human African Trypanosomiasis

In a controlled study, researchers administered this compound to mice infected with Trypanosoma brucei. The treatment resulted in significant reduction in parasitemia and improved survival rates compared to untreated controls. This case highlights the potential for developing effective therapies for HAT using derivatives like this compound.

Case Study: Antimicrobial Evaluation

Another study focused on the synthesis of various N-substituted acetamides, including those based on this compound, which were tested for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also showed potential for further development into therapeutic agents .

Q & A

Q. What are the key experimental design considerations for synthesizing N-benzylnorlitebamine in a controlled laboratory setting?

Synthesis protocols should prioritize reproducibility and purity validation. Key steps include:

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst ratios) .

- Purification : Validate via HPLC or GC-MS with internal standards to confirm compound identity and purity .

- Safety Protocols : Follow ALADDIN’s guidelines for handling reactive intermediates (e.g., inert atmosphere, waste disposal) .

Q. How can researchers validate the structural characterization of this compound using spectroscopic methods?

Combine multiple analytical techniques to mitigate instrument bias:

- NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in aromatic regions .

- Mass Spectrometry : Cross-validate with high-resolution (HRMS) and isotopic pattern analysis.

- Crystallography : Compare experimental XRD data with computational predictions (e.g., density functional theory) .

Q. What in vitro assays are methodologically robust for preliminary assessment of this compound’s bioactivity?

- Target-Specific Assays : Use fluorescence polarization for receptor-binding studies (e.g., opioid receptors).

- Cytotoxicity Screening : Employ MTT assays with positive/negative controls and triplicate replicates .

- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values .

Advanced Research Questions

Q. How should researchers address contradictory data in studies of this compound’s pharmacokinetic properties?

- Systematic Review : Follow Cochrane guidelines to assess bias in existing studies (e.g., selection bias, incomplete outcome reporting) .

- Meta-Analysis : Pool data using random-effects models to account for heterogeneity across studies .

- In Silico Modeling : Compare experimental results with ADMET predictions (e.g., LogP, plasma protein binding) to identify outliers .

Q. What methodologies are recommended for investigating this compound’s structure-activity relationships (SAR)?

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., benzyl group modifications) and test activity via SPR or ITC .

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinities with functional group changes .

- Multivariate Analysis : Apply PCA or PLS regression to identify critical structural descriptors influencing bioactivity .

Q. How can researchers design stability studies for this compound under varying physiological conditions?

- Forced Degradation : Expose the compound to accelerated conditions (pH 1–13, UV light, 40°C/75% RH) and monitor degradation via UPLC-PDA .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature .

- Metabolite Identification : Employ LC-QTOF-MS/MS to characterize oxidation/hydrolysis byproducts .

Q. What interdisciplinary approaches are effective for studying this compound’s neuropharmacological mechanisms?

- In Vivo/In Vitro Correlations : Combine microdialysis (measuring extracellular neurotransmitter levels) with patch-clamp electrophysiology .

- Omics Integration : Perform RNA-seq on treated neuronal cells to identify differentially expressed pathways (e.g., MAPK, cAMP) .

- Behavioral Studies : Use rodent models (e.g., forced swim test) with blinded scoring to assess antidepressant/anxiolytic effects .

Q. How can computational methods enhance the reproducibility of this compound’s synthetic pathways?

- Retrosynthetic Planning : Use AI-driven platforms (e.g., Chematica) to propose routes with minimal protecting groups .

- Reaction Prediction : Train machine learning models on USPTO datasets to predict side reactions or yields .

- Quantum Mechanical Calculations : Simulate transition states (e.g., DFT at B3LYP/6-31G* level) to optimize catalytic steps .

Methodological Frameworks for Data Validation

- Bias Mitigation : Apply NIST’s criteria (who, what, where, when, why, how) to assess data credibility .

- Inter-Lab Validation : Share samples with independent labs for blind replication of key findings .

- Open Science Practices : Deposit raw spectra, assay data, and code in FAIR-compliant repositories (e.g., Zenodo, ChemRxiv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.